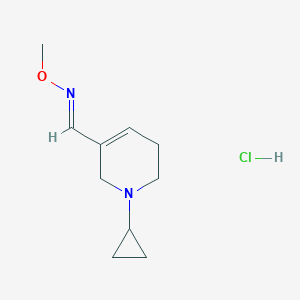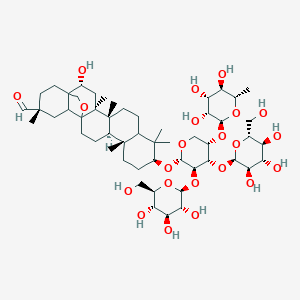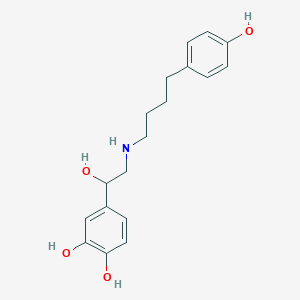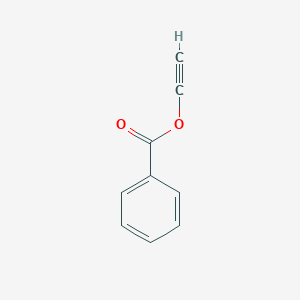
Ethynyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynyl benzoate is a chemical compound that belongs to the class of aromatic esters. It is a colorless liquid with a sweet odor, and it is commonly used in the synthesis of organic compounds. Ethynyl benzoate is a versatile compound that has various applications in scientific research, including the synthesis of pharmaceuticals, agrochemicals, and materials science.
Wirkmechanismus
The mechanism of action of ethynyl benzoate is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to the suppression of certain metabolic pathways, resulting in the desired effect.
Biochemical and Physiological Effects:
Ethynyl benzoate has both biochemical and physiological effects. Biochemically, it can inhibit the activity of certain enzymes, leading to the suppression of certain metabolic pathways. Physiologically, it can have various effects, depending on the compound it is used to synthesize. For example, it can have anti-inflammatory, antibacterial, or anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ethynyl benzoate in lab experiments are its versatility and ease of synthesis. It can be used to synthesize a wide range of organic compounds, and its synthesis is relatively straightforward. However, the limitations of using ethynyl benzoate in lab experiments are its toxicity and potential for environmental harm. It is a hazardous compound that requires proper handling and disposal.
Zukünftige Richtungen
There are several future directions for research involving ethynyl benzoate. One direction is to investigate its potential as a catalyst in organic reactions. Another direction is to explore its applications in materials science, particularly in the production of polymers and resins. Additionally, more research is needed to understand its mechanism of action and potential side effects. Overall, ethynyl benzoate is a versatile compound with many potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Ethynyl benzoate has various applications in scientific research. Its most significant application is in the synthesis of pharmaceuticals. It is used in the production of antibiotics, anti-inflammatory drugs, and anti-cancer drugs. Ethynyl benzoate is also used in the production of agrochemicals, including pesticides and herbicides. Additionally, it is used in materials science to produce polymers and resins.
Eigenschaften
CAS-Nummer |
130468-62-1 |
|---|---|
Produktname |
Ethynyl benzoate |
Molekularformel |
C9H6O2 |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
ethynyl benzoate |
InChI |
InChI=1S/C9H6O2/c1-2-11-9(10)8-6-4-3-5-7-8/h1,3-7H |
InChI-Schlüssel |
OUXAMGADSWZSFV-UHFFFAOYSA-N |
SMILES |
C#COC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
C#COC(=O)C1=CC=CC=C1 |
Synonyme |
Ethynol, benzoate (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



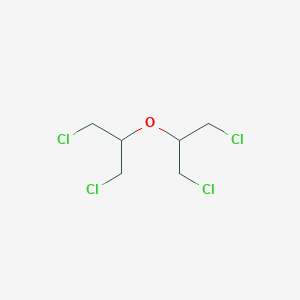
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B136633.png)



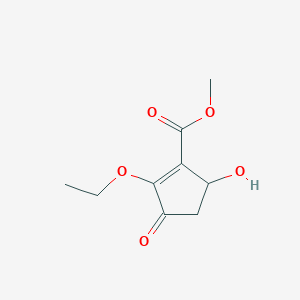
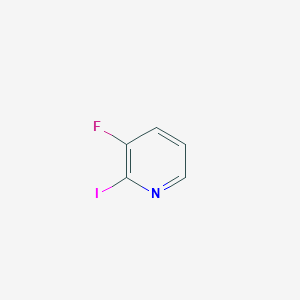
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
![3-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-9-ium-5-carboxylic acid](/img/structure/B136655.png)

